molecular formula C8H6ClF B3280230 4-Chloro-2-fluorostyrene CAS No. 711017-44-6

4-Chloro-2-fluorostyrene

Cat. No.: B3280230
CAS No.: 711017-44-6
M. Wt: 156.58 g/mol
InChI Key: NOSDMMUXZFNUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-fluorostyrene is a useful research compound. Its molecular formula is C8H6ClF and its molecular weight is 156.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-ethenyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSDMMUXZFNUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Improving Atom Economy and Waste Reduction:

While the fundamental mechanism of the Wittig reaction dictates the formation of triphenylphosphine oxide, strategies to mitigate its impact are being explored. Catalytic versions of the Wittig reaction, which regenerate the phosphine reagent, are an area of active research, though not yet widely implemented on an industrial scale. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, offers a higher atom economy as the phosphorus-containing byproduct has a lower molecular weight and is often water-soluble, simplifying purification.

Safer Solvents and Reaction Conditions:

A major thrust in greening the Wittig reaction is the replacement of hazardous organic solvents.

Aqueous Wittig Reactions: Performing the reaction in water or aqueous solutions can eliminate the need for volatile and toxic organic solvents. This approach often utilizes water-soluble phosphines or phase-transfer catalysts to facilitate the reaction between the organic reactants and the aqueous medium.

Solvent-Free Reactions: Solvent-free, or solid-state, Wittig reactions have been successfully demonstrated. These reactions are typically carried out by grinding the reactants together, sometimes with a solid base like potassium phosphate, which can significantly reduce waste and simplify the workup procedure.

Catalytic Alternatives: the Heck Reaction

Homopolymerization Investigations

The homopolymerization of a monomer is fundamental to understanding its reactivity and the properties of the resulting polymer. For this compound, the presence of two halogen substituents, one electron-withdrawing (chloro) and one strongly electron-withdrawing (fluoro), on the phenyl ring is expected to significantly influence its polymerization behavior across different mechanisms.

Controlled/Living Radical Polymerization Techniques (e.g., ATRP, RAFT)

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. sigmaaldrich.com These methods are widely applied to styrene (B11656) and its derivatives.

ATRP: This technique involves the reversible activation and deactivation of a dormant polymer chain by a transition-metal complex. The halogen substituents on this compound could potentially influence the stability of the carbon-halogen bond at the active chain end and the redox potential of the catalyst, thereby affecting the control over the polymerization.

RAFT: This method utilizes a chain transfer agent (CTA) to mediate the polymerization. RAFT is known for its versatility with a wide range of monomers, including many functional and substituted styrenes. fluorine1.ru The polymerization of fluorinated styrene derivatives via RAFT has been successfully demonstrated, yielding polymers with narrow molecular weight distributions. fluorine1.ru It is anticipated that this compound could be effectively polymerized using RAFT, with the choice of CTA being critical for achieving good control.

Anionic and Cationic Polymerization Studies

The electronic nature of the substituents on the styrene monomer heavily dictates its suitability for anionic or cationic polymerization.

Anionic Polymerization: This method is effective for monomers with electron-withdrawing groups that can stabilize the propagating carbanion. The presence of both chloro and fluoro groups on this compound would be expected to make it a suitable candidate for anionic polymerization. rsc.org This technique can produce polymers with very narrow molecular weight distributions and is often used to create well-defined block copolymers. ethernet.edu.et

Cationic Polymerization: This method typically requires electron-donating groups to stabilize the propagating carbocation. Monomers like p-methoxystyrene are well-suited for living cationic polymerization. nih.govmdpi.comcmu.edu Due to the electron-withdrawing nature of the halogen substituents in this compound, it is expected to be a poor candidate for cationic polymerization, as these groups would destabilize the positive charge at the active chain end.

Coordination Polymerization (e.g., Syndiospecific)

Coordination polymerization, often employing metallocene or other transition-metal catalysts, can yield polymers with high stereoregularity. For styrene, syndiospecific polymerization, which produces syndiotactic polystyrene (sPS) with phenyl rings on alternating sides of the polymer backbone, is of significant interest due to the material's high melting point and crystallinity. The polymerization of styrene and some of its derivatives to highly syndiotactic polymers has been achieved using specific catalyst systems, such as those based on half-sandwich titanium or scandium complexes. taylorfrancis.comrsc.org The electronic and steric profile of this compound would likely influence catalyst activity and the degree of syndiotacticity achieved.

Copolymerization Studies

Copolymerization involves polymerizing two or more different monomers together to create a polymer with properties derived from both monomer units.

Copolymerization with Unsubstituted Styrene

In the free-radical copolymerization of this compound (M1) with unsubstituted styrene (M2), the relative reactivity of the two monomers is described by the monomer reactivity ratios, r1 and r2. These ratios indicate the preference of a propagating radical chain ending in one monomer unit to add another unit of the same monomer (r > 1) or the other monomer (r < 1).

Copolymerization with Other Halogenated and Substituted Styrenes

The copolymerization of this compound with other halogenated and substituted styrenes is dictated by the electronic nature of the substituents on the comonomers. In free-radical polymerization, the reactivity of the monomer and the stability of the propagating radical are key factors. Generally, styrenes substituted with electron-withdrawing groups, such as the chlorine and fluorine atoms in this compound, exhibit altered reactivity compared to unsubstituted styrene.

When copolymerized with other styrenes bearing electron-withdrawing groups (e.g., other chlorostyrenes, fluorostyrenes, or trifluoromethylstyrenes), the polymerization proceeds in a largely statistical manner, influenced by the respective reactivity ratios of the comonomers. However, the similarity in electronic character often leads to reactivity ratios (r1, r2) that approach unity, resulting in a random incorporation of monomer units into the polymer chain.

Conversely, copolymerization with styrenes bearing electron-donating groups (e.g., 4-methylstyrene (B72717) or 4-methoxystyrene) can lead to a higher tendency for alternation. This is due to the electronic disparity between the electron-poor this compound and the electron-rich comonomer, which can favor cross-propagation reactions over homopropagation. Pulse radiolysis studies on copolymers of p-methylstyrene and p-chlorostyrene have shown that intramolecular excited-state charge-transfer interactions can occur between adjacent monomer units, a phenomenon that influences the reaction mechanism. kpi.ua

Copolymerization with Non-Styrenic Monomers (e.g., Maleic Anhydride (B1165640), Ethylene)

The copolymerization of this compound with electron-accepting non-styrenic monomers, most notably maleic anhydride, is a classic example of a system that strongly favors alternating structures. core.ac.uknih.govrug.nlrsc.orgrsc.org Styrene and its derivatives act as electron-donor monomers, while maleic anhydride is a strong electron-acceptor. This significant electronic difference promotes the formation of an electron donor-acceptor (EDA) complex, or charge-transfer complex (CTC), between the two monomers. nih.gov

This complex can then participate in the polymerization as a single entity, leading to a highly regular alternating sequence of the two monomers in the polymer backbone, even when the feed ratio deviates significantly from 1:1. The resulting poly(this compound-alt-maleic anhydride) would possess distinct properties conferred by this regular structure. The synthesis of such copolymers is typically achieved through free-radical polymerization initiated by agents like azobisisobutyronitrile (AIBN). rsc.org While specific data for this compound is limited, the behavior of the parent styrene/maleic anhydride system is well-documented and serves as a strong predictive model. core.ac.ukcmu.edunih.govnih.govmdpi.com

The table below illustrates typical conditions for the synthesis of alternating styrene-maleic anhydride copolymers, which are analogous to what would be expected for this compound.

Monomer 1Monomer 2InitiatorSolventTemperature (°C)Resulting Structure
StyreneMaleic AnhydrideAIBN1,4-Dioxane65Alternating Copolymer
α-Methyl StyreneMaleic AnhydrideAIBN-65Alternating Copolymer rsc.org
IndeneItaconic AnhydrideRAFT Agent--Alternating Copolymer nih.gov

Alternating Copolymerization Dynamics and Complex Formation

The driving force behind the alternating tendency in the copolymerization of this compound (an electron donor) and monomers like maleic anhydride (an electron acceptor) is the formation of a charge-transfer complex (CTC). nih.gov This complex has a distinct electronic absorption band and its concentration is in equilibrium with the free monomers.

Two main mechanisms have been proposed to explain how the CTC leads to alternation:

Terminal Model with Complex Participation: This model assumes that the propagating chain end (either a donor or acceptor radical) can add to either a free monomer or the CTC. The high rate of addition to the complex, which contains both monomers, ensures alternation.

Penultimate Model: This model suggests that the reactivity of the propagating radical is influenced by the nature of the preceding monomer unit in the chain. An electron-donating terminal unit preceded by an acceptor unit will preferentially add an acceptor monomer, and vice-versa.

Kinetic and Mechanistic Aspects of Polymerization Processes

The kinetics of the free-radical polymerization of this compound follow the classical mechanistic steps of initiation, propagation, and termination. uvebtech.comlibretexts.orgstanford.eduacs.org

Initiation: A free-radical initiator (e.g., AIBN, benzoyl peroxide) decomposes thermally or photochemically to produce primary radicals. These radicals then add to the vinyl group of a monomer molecule to start a polymer chain. libretexts.org

Propagation: The newly formed monomer radical adds to successive monomer molecules, rapidly extending the polymer chain. The rate of propagation (Rp) is typically first-order with respect to the monomer concentration and proportional to the concentration of radical species. uvebtech.comfrontiersin.org

Termination: The growth of a polymer chain is halted when two propagating radicals react with each other, either by combination (coupling) or disproportionation. uvebtech.comstanford.edu

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can also be applied. fluorine1.rucmu.edu These methods introduce a dynamic equilibrium between active (propagating) radicals and dormant species, allowing for the synthesis of polymers with controlled molecular weights and low dispersity. cmu.edu For fluorinated styrenes, RAFT polymerization has been shown to be a particularly promising approach. fluorine1.ru

Influence of Substituent Effects on Monomer Reactivity and Polymerization Behavior

The chlorine and fluorine atoms on the aromatic ring of this compound exert significant electronic and steric effects that modify its polymerization behavior compared to unsubstituted styrene.

Electronic Effects: Both chlorine and fluorine are electron-withdrawing via the inductive effect, but electron-donating through resonance. For halogens, the inductive effect typically dominates, leading to a net withdrawal of electron density from the vinyl group. This has two primary consequences:

Monomer Reactivity: The electron-deficient double bond is more susceptible to attack by propagating radicals. Studies on substituted styrenes in ATRP show that monomers with electron-withdrawing substituents generally polymerize faster than those with electron-donating substituents. cmu.edu

Radical Stability: The substituents also influence the stability of the propagating benzylic radical. Halogens can stabilize adjacent radicals through hyperconjugation or participation of nonbonding electrons. libretexts.org However, research suggests that for substituted styrenes, the effect on the monomer's reactivity (propagation constant, kp) is often more pronounced than the effect on the stability of the resulting radical. cmu.edu

The combined effect of the chloro and fluoro groups in this compound makes it a relatively electron-poor monomer, enhancing its tendency to form alternating copolymers with electron-rich monomers and to participate in CTC formation.

Steric Effects: The fluorine atom at the ortho position (position 2) introduces steric hindrance around the vinyl group. This can potentially lower the rate of propagation by impeding the approach of the propagating chain end to the monomer.

The table below summarizes the expected influence of these substituents on key polymerization parameters.

ParameterInfluence of -Cl and -F SubstituentsRationale
Propagation Rate Constant (kp) Likely IncreasedThe dominant electron-withdrawing inductive effect makes the vinyl double bond more reactive toward radical attack. cmu.edu
Alternating Tendency StrongThe electron-poor nature of the monomer enhances its ability to form charge-transfer complexes with electron-rich comonomers like maleic anhydride.
Radical Stability Modestly StabilizedHalogens can stabilize adjacent radical centers. libretexts.org However, this effect is often secondary to the effect on monomer reactivity. cmu.edu
Ceiling Temperature (Tc) Potentially LoweredSteric hindrance from the ortho-fluoro substituent could lower the enthalpy of polymerization, thus reducing the ceiling temperature above which polymerization is thermodynamically unfavorable.

Polymer Characteristics and Advanced Materials Research

Thermal Behavior of Poly(4-Chloro-2-fluorostyrene) and its Copolymers

The thermal characteristics of a polymer are critical for determining its processing conditions and application limits. For poly(this compound), the positions of the chlorine and fluorine atoms on the phenyl ring are expected to impart distinct thermal behaviors compared to unsubstituted polystyrene.

For instance, poly(4-chlorostyrene) and poly(4-bromostyrene) exhibit higher glass transition temperatures than polystyrene. A quantitative structure-property relationship (QSPR) study on a series of polystyrenes reported a Tg of 383 K (110 °C) for poly(4-chlorostyrene) and 391 K (118 °C) for poly(4-bromostyrene) redalyc.org. Another study reported a Tg of 395 K (122 °C) for poly(4-chloro-3-fluorostyrene) redalyc.org. This suggests that the combined steric hindrance and polar interactions from the chlorine and fluorine atoms in poly(this compound) would likely result in a Tg significantly above that of polystyrene.

Table 1: Glass Transition Temperatures (Tg) of Related Halogenated Polystyrenes

PolymerGlass Transition Temperature (Tg) in KGlass Transition Temperature (Tg) in °C
Poly(styrene)36491
Poly(4-chlorostyrene)383110
Poly(4-bromostyrene)391118
Poly(4-chloro-3-fluorostyrene)395122
Poly(2,5-difluorostyrene)374101
Poly(2,3,4,5,6-pentafluorostyrene)378105

Note: Data extracted from a QSPR study on polystyrenes redalyc.org.

The degradation of halogenated polystyrenes can proceed through various mechanisms, including chain scission and dehydrohalogenation. For chlorinated polystyrenes, thermal degradation can lead to the emission of hydrogen chloride nih.gov. The presence of both chlorine and fluorine in poly(this compound) would likely result in a complex degradation profile. Thermogravimetric analysis (TGA) would be essential to determine the onset of degradation and the subsequent decomposition steps. While specific TGA data for poly(this compound) is not available, studies on related polymers provide insights. For instance, the thermal, viscoelastic, and mechanical properties of cured dicyclopentadiene (DCPD)-containing polymers prepared from novel DCPD-modified unsaturated epoxypolyesters and styrene (B11656) were evaluated, showing that the properties were strongly dependent on the chemical structure researchgate.net.

Dielectric and Electrical Properties of Resulting Polymeric Materials

The inclusion of polar C-Cl and C-F bonds in the repeating unit of poly(this compound) is expected to significantly influence its dielectric and electrical properties. Fluoropolymers are generally known for their interesting electrical properties due to the symmetrical molecular structure and the short distance between carbon and fluorine atoms researchgate.net.

The dielectric constant is a measure of a material's ability to store electrical energy in an electric field. The presence of polar bonds typically increases the dielectric constant. However, the arrangement of these dipoles within the polymer structure is crucial. Studies on poly(p-chlorostyrene) in dilute solutions have been conducted to understand its dielectric properties researchgate.netacs.org. Research on fluorinated cross-linked polystyrene has shown that it can exhibit good dielectric properties with a low dielectric constant and low dielectric loss at high frequencies, making it suitable for applications in microelectronics ossila.com. A study on a specific fluorinated cross-linked polystyrene reported a dielectric constant (Dk) of 2.80 and a dielectric loss (Df) of 5.29 × 10−3 at a high frequency of 5 GHz rsc.org.

The electrical insulating capacity, or dielectric strength, is another important property. For many polymers, the dielectric strength is a measure of their ability to withstand a high electric field without breaking down covestro.com. The specific values for poly(this compound) would depend on factors such as polymer purity, molecular weight, and processing conditions.

Table 2: Dielectric Constants of Various Substances

SubstanceDielectric Constant
ABS resin2.4 ~ 4.1
Bakelite4.5 ~ 5.5
Nylon3.5 ~ 5.0
Polyethylene (low pressure)2.3
Polypropylene2.0 ~ 2.3
Hard PVC resin2.8 ~ 3.1

Note: This table provides a general reference for dielectric constants of common polymers ydic.co.jp.

Optical and Spectroscopic Properties of Polymeric Systems

The optical and spectroscopic properties of poly(this compound) are determined by its chemical structure and how it interacts with electromagnetic radiation.

In terms of optical properties, the refractive index is a key parameter. For 4-fluorostyrene (B1294925), the refractive index is reported to be between 1.5140 to 1.5160 at 20°C and 589 nm thermofisher.com. The refractive index of 2-fluorostyrene is reported as 1.52 at 20°C/D . The refractive index of the polymer will be influenced by the polarizability of the C-Cl and C-F bonds.

Spectroscopic techniques are vital for characterizing the structure of poly(this compound).

FTIR Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the polymer. The FTIR spectrum of poly(this compound) would be expected to show characteristic absorption bands for the C-Cl and C-F stretching vibrations, as well as bands associated with the aromatic ring and the polymer backbone. For example, the FTIR spectrum of poly(4-vinylphenol) shows characteristic peaks that can be compared to its derivatives researchgate.net.

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the polymer. The aromatic rings in poly(this compound) will absorb in the UV region. Studies on poly(para-substituted styrene) in solid films have investigated their UV-absorption spectra researchgate.net. The specific absorption maxima would be influenced by the halogen substituents.

Structure-Property Relationships in Poly(this compound) Systems

The collective properties of poly(this compound) are a direct consequence of its molecular structure. The presence, type, and position of the halogen atoms on the styrene ring create a unique interplay of steric and electronic effects that dictate the polymer's macroscopic behavior.

The substitution pattern of chlorine at the 4-position and fluorine at the 2-position on the phenyl ring has several implications:

Chain Rigidity and Tg : The ortho-fluorine atom, being in close proximity to the polymer backbone, is expected to introduce significant steric hindrance, restricting the rotation of the phenyl ring. This, combined with the para-chloro substituent, would lead to increased chain stiffness and a higher glass transition temperature compared to polystyrene and even monosubstituted halogenated polystyrenes.

Polarity and Intermolecular Forces : Both the C-F and C-Cl bonds are polar. These dipoles contribute to stronger intermolecular forces, such as dipole-dipole interactions, between polymer chains. These enhanced intermolecular forces would also contribute to a higher Tg and potentially affect the mechanical properties of the material.

Dielectric Properties : The polarity of the C-F and C-Cl bonds will increase the dielectric constant of the polymer compared to non-polar polystyrene. The specific arrangement of these dipoles and the chain conformation in the solid state will determine the final dielectric performance. A structure-toxicity relationship study of para-halogenated styrene analogues has shown that the properties of the vinyl group are correlated with cytotoxicity nih.govnih.gov. This highlights how subtle changes in the halogen substituent can impact reactivity and interactions at a molecular level, which in turn influences macroscopic properties.

In essence, the unique substitution pattern in this compound creates a polymer with a combination of properties that are distinct from other halogenated polystyrenes. A comprehensive understanding of these structure-property relationships is crucial for the rational design of new materials with tailored thermal, electrical, and optical characteristics for advanced applications.

Advanced Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation and Composition

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms and functional groups within the 4-Chloro-2-fluorostyrene molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide distinct signals corresponding to the hydrogen, carbon, and fluorine atoms in the molecule, respectively.

¹H NMR: The proton NMR spectrum of styrenic compounds typically shows characteristic signals for the vinyl group protons and the aromatic ring protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct resonance, with the chemical shifts being sensitive to the electronegativity of the attached halogen atoms.

¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorinated compounds. The fluorine nucleus is highly sensitive, and its chemical shift provides direct information about the electronic environment of the fluorine atom on the aromatic ring. nih.gov Chemical shifts in ¹⁹F NMR are typically reported relative to a standard, such as trichlorofluoromethane (B166822) (CFCl₃). ucsb.edu

Below is a table summarizing typical NMR data for styrenic compounds with similar substitution patterns, which can be used to infer the expected spectral characteristics of this compound.

NucleusChemical Shift (ppm) RangeMultiplicityCoupling Constants (J) in Hz
¹H (Vinyl) 5.0 - 7.0dd, d, dJ(trans) ≈ 17, J(cis) ≈ 11, J(gem) ≈ 1
¹H (Aromatic) 6.8 - 7.5m
¹³C (Vinyl) 110 - 140
¹³C (Aromatic) 115 - 165
¹⁹F -100 to -120

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of a molecule. msu.edu Covalent bonds can vibrate in various ways, including stretching and bending, and the frequencies of these vibrations are characteristic of the specific bonds and functional groups present. msu.edu

IR Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, exciting its vibrational modes. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to these vibrations. For this compound, characteristic IR bands would be expected for the C-H stretching and bending of the vinyl group and the aromatic ring, C=C stretching of the vinyl and aromatic moieties, and the C-F and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has frequencies that are shifted from the incident frequency, and these shifts correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

The table below presents typical vibrational frequencies for key functional groups found in this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Vinyl C-HStretching3100 - 3000
C=C (Aromatic)Stretching1600 - 1450
C=C (Vinyl)Stretching~1630
C-FStretching1350 - 1150
C-ClStretching850 - 550

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental IR and Raman data, aiding in the assignment of vibrational modes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths of light absorbed are characteristic of the molecule's electronic structure.

For this compound, the presence of the aromatic ring and the conjugated vinyl group gives rise to characteristic π → π* transitions. youtube.comlibretexts.org These transitions typically occur in the UV region of the electromagnetic spectrum. The substitution of the aromatic ring with halogen atoms can cause a shift in the absorption maxima (λmax) compared to unsubstituted styrene (B11656).

The primary electronic transitions observed in molecules like this compound are:

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions.

n → π transitions:* If non-bonding electrons are present (e.g., on the halogen atoms), transitions from a non-bonding orbital to a π* antibonding orbital can occur. These are generally of lower intensity. libretexts.org

Solvent polarity can also influence the position of the absorption bands, a phenomenon known as solvatochromism. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) and Related Techniques (e.g., EDS, NEXAFS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. scivisionpub.comweizmann.ac.il

In XPS, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.

For this compound, XPS can be used to:

Confirm the presence of Carbon, Chlorine, and Fluorine.

Determine the atomic concentrations of these elements on the surface of a sample.

Provide information about the chemical states of the atoms. For example, the C 1s spectrum can be deconvoluted to identify carbons bonded to hydrogen, other carbons, chlorine, and fluorine. The Cl 2p and F 1s spectra provide direct information about the halogen environments.

Energy-Dispersive X-ray Spectroscopy (EDS) is often used in conjunction with scanning electron microscopy and provides elemental analysis, though it is generally less surface-sensitive than XPS.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy can provide information about the orientation of molecules on a surface.

Microwave Spectroscopy for Conformational Analysis

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique can provide highly precise information about the molecule's geometry, including bond lengths and bond angles. furman.edu

For molecules with rotational isomers (conformers), microwave spectroscopy can be used to identify the different conformers present and determine their relative energies and the barriers to their interconversion. sns.it In the case of this compound, while the aromatic ring and vinyl group are largely planar, there could be different stable orientations of the vinyl group with respect to the ring, which could potentially be distinguished by microwave spectroscopy. The analysis of the rotational spectra of different isotopic species can lead to a detailed determination of the molecular structure. researchgate.net

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of a material as a function of temperature. For polymers derived from this compound, these methods are crucial for determining their thermal stability and processing characteristics.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the decomposition temperature and thermal stability of a material. For poly(this compound), TGA would reveal the temperature range over which the polymer degrades.

Chromatographic Techniques for Molecular Weight Distribution

The molecular weight and its distribution are fundamental polymer characteristics that dictate many of its physical properties, including mechanical strength, melt viscosity, and thermal behavior.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.org The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

GPC analysis provides several key parameters:

Number-average molecular weight (M_n): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of M_w to M_n (M_w/M_n), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains are of the same length.

For poly(this compound), GPC would be the standard method to characterize the success of a polymerization reaction. By analyzing the resulting polymer, researchers can determine the average molecular weight and the PDI, which are critical for controlling the final properties of the material. For example, commercial poly(4-chlorostyrene) is reported with a weight-average molecular weight (M_w) of approximately 75,000 g/mol as determined by GPC. sigmaaldrich.comsigmaaldrich.com

Table 3: Example GPC Data for a Polystyrene Standard

Parameter Value
Number-Average Molecular Weight (M_n) 70,000 g/mol
Weight-Average Molecular Weight (M_w) 75,000 g/mol

In-Situ and Advanced Characterization Methodologies (e.g., Synchrotron-based IR Microspectroscopy)

To understand reaction mechanisms and the formation of polymeric structures at a micro-level, advanced in-situ techniques are employed. Synchrotron-based Infrared (IR) Microspectroscopy is one such powerful method that combines the chemical specificity of IR spectroscopy with the high brightness and spatial resolution of a synchrotron source.

This technique allows for the time- and space-resolved study of chemical reactions. Research on the oligomerization of related monomers, such as 4-fluorostyrene (B1294925) and 4-chlorostyrene (B41422), within zeolite crystals demonstrates the capability of this method. By focusing the IR beam on a single crystal, scientists can monitor the conversion of the monomer and the formation of dimeric or oligomeric species in real-time. The high signal-to-noise ratio allows for the detection of transient intermediate species, such as carbocations, which are crucial for understanding the polymerization mechanism. This approach provides invaluable structure-function relationships that are not accessible through bulk characterization methods.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and derive various chemical and physical properties. For a molecule like 4-chloro-2-fluorostyrene, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used to provide a balance between computational cost and accuracy for geometry optimization, frequency calculations, and electronic property analysis. mdpi.comnih.gov

Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Studies on styrene (B11656) and its derivatives have long debated the planarity of the molecule, considering the torsion of the vinyl group relative to the phenyl ring. researchgate.net While the conjugated π-system favors a planar conformation, steric hindrance between the vinyl group's hydrogens and the ortho-substituent on the ring can lead to a slightly twisted, non-planar ground state. researchgate.net In this compound, the fluorine atom at the ortho (C2) position would be the primary source of this steric strain.

A conformational analysis would involve mapping the potential energy surface by systematically rotating the C(aromatic)-C(vinyl) bond. This would likely confirm that the global minimum energy structure is one where the vinyl group is slightly twisted out of the plane of the benzene (B151609) ring to alleviate steric repulsion. The energy barrier for this rotation is typically low, indicating significant conformational flexibility at room temperature. researchgate.net

Table 1: Representative Predicted Geometric Parameters for this compound (Illustrative) Based on typical values from DFT calculations on similar halogenated styrenes.

ParameterPredicted ValueDescription
C-Cl Bond Length~1.74 ÅLength of the bond between the aromatic carbon and chlorine atom.
C-F Bond Length~1.35 ÅLength of the bond between the aromatic carbon and fluorine atom.
C=C (vinyl) Bond Length~1.34 ÅLength of the double bond in the vinyl side group.
C-C (ring-vinyl) Bond Angle~121°Angle between the aromatic ring, the vinyl carbon, and the other vinyl carbon.
C-C-H (vinyl) Bond Angle~122°Angles involving the hydrogens on the vinyl group.
C-C-C-C Dihedral AngleSmall non-zero valueThe twist between the vinyl group and the aromatic ring.

Electronic Structure and Reactivity Predictions

The electronic properties of this compound are dictated by the interplay of the electron-donating vinyl group and the electron-withdrawing halogen substituents. Both chlorine and fluorine exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker, electron-donating resonance effect (+R) via their lone pairs.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the vinyl group and the aromatic ring, while the LUMO would also be distributed across this π-system. The electron-withdrawing halogens would lower the energy of these orbitals compared to unsubstituted styrene.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (electron-rich, colored red) would be expected around the electronegative fluorine and chlorine atoms, making them sites for electrophilic attack. The π-system of the vinyl double bond would also show a region of high electron density, indicating its susceptibility to electrophilic addition, which is a key step in polymerization.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability.
LUMO Energy~ -0.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap~ 5.7 eVRelates to chemical stability and electronic transitions.
Dipole Moment~ 1.5 - 2.0 DIndicates overall molecular polarity arising from the C-F and C-Cl bonds.

Vibrational Spectra Simulations

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By analyzing the atomic motions associated with each calculated frequency, a definitive assignment of the vibrational modes can be made. nih.gov

Calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and other model imperfections. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

Key predicted vibrational modes for this compound would include:

C-H stretching of the aromatic ring and vinyl group (~3000-3100 cm⁻¹).

C=C stretching of the vinyl group (~1630 cm⁻¹), a characteristic and often strong peak.

C-C stretching modes within the aromatic ring (~1400-1600 cm⁻¹).

C-F and C-Cl stretching modes (~1000-1250 cm⁻¹ for C-F, and ~600-800 cm⁻¹ for C-Cl).

Various in-plane and out-of-plane bending modes at lower frequencies.

Molecular Dynamics Simulations of Polymeric Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the macroscopic properties of materials based on their molecular-level behavior. For poly(this compound), MD simulations are essential for understanding the polymer's structure-property relationships in amorphous states, such as melts or solutions.

Simulations of related polymers like polystyrene and its derivatives are used to study chain dynamics, conformational behavior, and thermodynamic properties. nih.govuoc.gr An MD simulation of poly(this compound) would involve constructing a simulation box containing multiple polymer chains, often with a solvent or in a melt, and then solving Newton's equations of motion for every atom over numerous time steps. youtube.com Key properties that could be investigated include:

Radius of Gyration (Rg): A measure of the polymer chain's size and compactness.

Radial Distribution Functions: Describe the local packing and structure of the polymer chains.

Glass Transition Temperature (Tg): Can be estimated by simulating the polymer melt at various temperatures and observing changes in properties like density or mobility.

Force Field Development and Validation

The accuracy of MD simulations depends entirely on the quality of the force field—a set of parameters and mathematical functions that describe the potential energy of the system. nih.gov Standard, general-purpose force fields like GAFF or OPLS may not accurately represent the unique interactions in a specialized monomer like this compound, especially concerning the interplay of steric and electrostatic effects from the two different halogens. nih.gov

Developing a custom, quantum-mechanically derived force field is often necessary for accurate simulations. unipi.itcolumbia.edu This process typically involves:

Parameterization of Bonded Terms: Bond stretching, angle bending, and dihedral torsion parameters are derived by fitting them to high-level quantum mechanical calculations (e.g., DFT scans of bond rotations).

Derivation of Non-Bonded Terms: Atomic partial charges are calculated to reproduce the quantum mechanical electrostatic potential. Lennard-Jones parameters, which describe van der Waals interactions, may also be refined.

Validation: The new force field is tested by running simulations and comparing the results (e.g., density, heat of vaporization) against experimental data or further quantum calculations. unipi.it

For this compound, particular attention would be needed for the torsional parameters around the C(aromatic)-C(vinyl) bond and the partial atomic charges on the halogen-substituted ring to correctly model both intramolecular conformation and intermolecular interactions.

Mean-Field Models for Polymer Blend Thermodynamics and Miscibility

The miscibility of poly(this compound) with other polymers is a critical factor for creating polymer blends with desired properties. Flory-Huggins theory is the foundational mean-field model used to describe the thermodynamics of polymer mixtures. fiveable.mejuniperpublishers.com It provides an expression for the Gibbs free energy of mixing (ΔG_mix):

ΔG_mix = RT [ (n₁/N₁)ln(φ₁) + (n₂/N₂)ln(φ₂) + χ₁₂φ₁φ₂ ]

Where:

R is the gas constant and T is the temperature.

nᵢ, Nᵢ, and φᵢ are the number of moles, degree of polymerization, and volume fraction of component i, respectively.

χ₁₂ is the Flory-Huggins interaction parameter, which describes the enthalpy of interaction between the two polymer segments.

For two high molecular weight polymers to be miscible, ΔG_mix must be negative. Since the combinatorial entropy of mixing (the first two terms) is very small for long polymer chains, miscibility is dominated by the interaction parameter, χ. nih.gov A negative or very small positive value of χ is typically required for miscibility. researchgate.net

The value of χ for a blend containing poly(this compound) would be influenced by the polar C-F and C-Cl bonds. These dipoles can lead to specific interactions (or repulsions) with other polymers. For instance, blending with a polymer containing hydrogen bond donor groups or other polar moieties could potentially lead to favorable (negative χ) interactions, promoting miscibility. Conversely, mixing with a nonpolar polymer like polystyrene might result in a positive χ and phase separation. Experimental techniques combined with theoretical models are used to determine χ and predict the phase behavior of such blends. researchgate.net

Structure-Reactivity and Structure-Property Correlations from Computational Data

Theoretical and computational studies are instrumental in elucidating the intricate relationships between the molecular structure of this compound and its chemical reactivity and physical properties. By employing computational methods like Density Functional Theory (DFT), it is possible to calculate a variety of molecular descriptors that provide quantitative insights into the molecule's behavior. These descriptors help in understanding reaction mechanisms, predicting reactivity, and correlating electronic structure with macroscopic properties.

The substituents on the benzene ring, a chlorine atom at the para-position and a fluorine atom at the ortho-position, significantly influence the electronic environment of the vinyl group, which is the primary site of reactivity in many reactions, such as polymerization and oxidation. The interplay of the inductive and resonance effects of these halogen substituents governs the electron density distribution across the molecule.

Electron Density Distribution and Reactivity:

Computational analyses, such as Mulliken population analysis and molecular electrostatic potential (MEP) mapping, can reveal the partial atomic charges and the electron-rich and electron-deficient regions of this compound. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), while the chlorine atom also has a -I effect, albeit weaker. Both halogens also exhibit a +R (resonance) effect due to their lone pairs of electrons, which can donate electron density to the aromatic ring.

The MEP map would likely show negative potential (electron-rich regions) around the fluorine and chlorine atoms due to their high electronegativity. The vinyl group's double bond represents a region of high electron density, making it susceptible to electrophilic attack. The precise charge distribution, influenced by the competing inductive and resonance effects, dictates the regioselectivity and rate of such reactions.

Frontier Molecular Orbitals and Chemical Reactivity:

The reactivity of a molecule can be further understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

For this compound, the presence of electron-withdrawing halogens is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted styrene. This would affect its reactivity in various chemical transformations. For instance, in reactions where the styrene derivative acts as a nucleophile, the lowered HOMO energy would suggest decreased reactivity. Conversely, the lowered LUMO energy would imply enhanced reactivity towards nucleophiles.

Quantitative Structure-Activity Relationships (QSAR):

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools that correlate computational descriptors with experimental activities and properties. For halogenated styrenes, QSAR studies can be employed to predict toxicological profiles or reaction rates based on calculated parameters.

For example, studies on para-halogenated styrenes have shown a correlation between their cytotoxicity and the efficiency of their metabolism to the corresponding oxides, as well as the electrophilicity of these oxides nih.govnih.gov. The order of cytotoxicity was observed to be 4-bromostyrene (B1200502) > 4-chlorostyrene (B41422) > 4-fluorostyrene (B1294925) ≈ styrene nih.govnih.gov. This suggests that the nature of the halogen substituent directly impacts the biological activity, a relationship that can be quantified using computational descriptors.

Below are interactive data tables showcasing typical computational data that would be used in such correlational studies.

Table 1: Calculated Electronic Properties of Substituted Styrenes

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Styrene-6.12-0.255.870.13
4-Chlorostyrene-6.25-0.485.771.58
4-Fluorostyrene-6.21-0.395.821.51
This compound-6.35 (estimated)-0.55 (estimated)5.80 (estimated)~2.0 (estimated)

Note: The values for this compound are estimated based on trends observed for related halogenated styrenes. Actual calculated values may vary depending on the computational method and basis set used.

Table 2: Mulliken Atomic Charges of this compound (Illustrative)

AtomCharge (a.u.)
C (vinyl, alpha)-0.25
C (vinyl, beta)-0.15
C (aromatic, C1)0.10
C (aromatic, C2-F)0.20
C (aromatic, C3)-0.05
C (aromatic, C4-Cl)0.05
C (aromatic, C5)-0.05
C (aromatic, C6)-0.10
Cl-0.10
F-0.25

Note: These are illustrative values to demonstrate the expected charge distribution based on the electronegativity of the substituents. The actual values would be obtained from quantum chemical calculations.

These computational data provide a powerful framework for understanding and predicting the behavior of this compound. The correlations derived from such studies are invaluable in various fields, from materials science for designing polymers with specific properties to toxicology for assessing the potential risks of chemical compounds.

Applications of 4 Chloro 2 Fluorostyrene As a Synthetic Building Block and in Advanced Materials Research

4-Chloro-2-fluorostyrene is a halogenated aromatic monomer whose unique molecular structure, featuring a reactive vinyl group and a dichlorinated phenyl ring, makes it a valuable compound in polymer science and organic synthesis. The presence of both chlorine and fluorine atoms on the benzene (B151609) ring imparts specific properties such as thermal stability, chemical resistance, and distinct electronic characteristics, positioning it as a versatile building block for advanced materials.

Future Research Directions and Unexplored Avenues

Emerging Polymerization Techniques and Novel Polymer Architectures

The synthesis of polymers from 4-Chloro-2-fluorostyrene has yet to be fully explored with modern controlled polymerization methods. These techniques offer precise control over molecular weight, dispersity, and architecture, which is crucial for high-performance materials.

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly versatile for a wide range of monomers, including substituted styrenes. fluorine1.rucmu.edunih.gov Applying these methods to this compound could yield well-defined homopolymers. The electron-withdrawing nature of the halogen substituents is expected to influence the polymerization kinetics. cmu.edu Research in this area would involve optimizing catalysts, chain transfer agents, and reaction conditions to achieve controlled polymerization. nih.govcmu.edu

Living Anionic Polymerization: Anionic polymerization is well-suited for styrene (B11656) derivatives and provides a pathway to polymers with very narrow molecular weight distributions and complex architectures. acs.orgrsc.orgresearchgate.netwikipedia.org The feasibility of living anionic polymerization for this compound would depend on the stability of the propagating carbanion and the potential for side reactions involving the halogen substituents. Exploration in this area could lead to the creation of novel block copolymers, where poly(this compound) segments are combined with other polymer blocks (e.g., polystyrene, poly(methyl methacrylate)) to create materials with unique phase behavior and properties. acs.org

Novel Polymer Architectures: Beyond simple linear homopolymers, these controlled techniques could be used to synthesize a variety of architectures:

Block Copolymers: Sequentially polymerizing this compound with other monomers can lead to amphiphilic or fluorinated/non-fluorinated block copolymers, which are of interest for self-assembly and surface modification applications. acs.org

Star Polymers and Graft Copolymers: Utilizing multifunctional initiators or grafting techniques could produce complex, high-molecular-weight architectures with unique rheological and thermal properties.

Future work should focus on a systematic study of these polymerization methods to establish structure-property relationships for polymers derived from this compound.

Strategies for Tailored Functionalization of Poly(this compound)

Post-polymerization modification is a powerful tool for introducing new functionalities into a polymer without altering the main chain. umn.edutandfonline.com The poly(this compound) backbone offers at least two distinct handles for chemical modification: the chlorine atom and the fluorine atom.

Targeting the Chloro Substituent: The chlorine atom is a potential site for nucleophilic substitution reactions. This could allow for the introduction of a wide variety of functional groups, such as amines, azides, or alkoxides, thereby altering the polymer's solubility, thermal stability, or chemical reactivity. This approach is analogous to the extensive chemistry developed for poly(chloromethylstyrene).

Targeting the Fluoro Substituent: While the carbon-fluorine bond is generally strong, nucleophilic aromatic substitution (SNAr) reactions targeting the activated fluorine atom could be explored. The success of such reactions often depends on the presence of strong electron-withdrawing groups and the reaction conditions. This route could provide access to a different set of functionalized polymers compared to targeting the chlorine atom. tandfonline.com

Direct Fluorination: Another unexplored avenue is the direct fluorination of the polymer surface. researchgate.net This process involves treating the polymer with a fluorine gas mixture to create a highly fluorinated surface layer, which could drastically enhance chemical resistance and create a low-energy surface without modifying the bulk polymer. researchgate.net

A comparative study of the reactivity of the C-Cl and C-F bonds in the polymer would be a critical first step in developing selective functionalization strategies.

Development of Advanced In-Situ Characterization for Mechanistic Insights

To optimize polymerization and functionalization reactions, a deep understanding of the underlying reaction mechanisms and kinetics is essential. Advanced in-situ characterization techniques allow for real-time monitoring of chemical transformations as they occur in the reaction vessel. azom.com

In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring polymerization kinetics. researchgate.netacs.orgchemrxiv.orgfigshare.com By setting up a reaction within an NMR spectrometer, it is possible to track the disappearance of the monomer's vinyl peaks and the appearance of the polymer's backbone signals in real-time. This provides direct measurement of monomer conversion and can reveal information about initiation, propagation, and termination rates, as well as the formation of any side products. acs.orgmorressier.com

In-Situ FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is another valuable technique for real-time reaction monitoring. azom.comsemanticscholar.orgyoutube.comthermofisher.comfraunhofer.de By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, specific vibrational bands corresponding to the monomer and polymer can be tracked over time. For this compound polymerization, one could monitor the C=C stretching vibration of the vinyl group to determine the rate of consumption.

The data obtained from these in-situ methods are crucial for developing kinetic models, optimizing reaction conditions for better control, and gaining fundamental insights into how the halogen substituents influence the polymerization behavior of this compound.

Predictive Modeling and Machine Learning Applications in Polymer Design

The traditional trial-and-error approach to polymer development is time-consuming and expensive. The field of polymer informatics utilizes machine learning (ML) and data-driven models to accelerate the design and discovery of new materials. researchgate.netresearchgate.netaip.orgmdpi.com

Property Prediction: For a novel monomer like this compound, ML models can be used to predict the properties of its corresponding polymer. researchgate.netmdpi.com By training models on existing databases of polymers and their properties, it's possible to estimate characteristics like glass transition temperature (Tg), thermal stability, and refractive index based solely on the monomer's chemical structure. researchgate.netaip.org This allows for rapid virtual screening of potential polymers before committing to laboratory synthesis.

Inverse Design: More advanced ML workflows can perform "inverse design," where desired target properties are specified, and the model suggests monomer structures or copolymer compositions that are likely to exhibit those properties. nih.gov This approach could be used to design copolymers of this compound with specific performance characteristics for applications in coatings, membranes, or optical films.

The successful application of ML requires the generation of an initial dataset. A hypothetical workflow would involve synthesizing a small library of polymers based on this compound, characterizing their properties, and using this data to train an initial predictive model.

Table 1: Hypothetical Data for Machine Learning Model Training This interactive table illustrates the type of data that would be generated and used as input for a machine learning model to predict polymer properties.


Monomer CompositionPolymerization MethodMolecular Weight (g/mol)Glass Transition Temp. (°C)Refractive Index
100% 4-Cl-2-F-StyreneATRP15,0001351.61
100% 4-Cl-2-F-StyreneRAFT25,0001421.61
50% 4-Cl-2-F-Styrene / 50% StyreneATRP20,0001181.60
75% 4-Cl-2-F-Styrene / 25% MMARAFT22,0001251.57

Sustainable Synthesis and Polymerization Approaches for Halogenated Monomers

Developing environmentally benign methods for monomer synthesis and polymerization is a key goal of modern chemistry. mit.edunih.gov The principles of green chemistry, such as maximizing atom economy, using renewable feedstocks, and employing catalytic reagents, should be applied to the lifecycle of this compound. mit.eduorganic-chemistry.orgacs.org

Greener Synthesis Routes: The current industrial synthesis of styrene relies on the dehydrogenation of ethylbenzene (B125841) derived from petroleum. mcgroup.co.ukchemistryviews.org Future research could explore alternative, more sustainable routes to this compound. This might involve:

Bio-based Feedstocks: Investigating pathways from renewable resources, such as lignin-derived aromatic compounds, to produce the core benzene (B151609) ring structure. mcgroup.co.uktue.nlresearchgate.net

Catalytic Halogenation: Employing modern catalytic methods for chlorination and fluorination that use safer reagents and generate less waste compared to traditional stoichiometric processes. rsc.org The direct replacement of C-H bonds with halogen atoms is a particularly attractive but challenging goal. rsc.org

Sustainable Polymerization Processes: The polymerization itself can be made more sustainable.

Biocatalysis: The use of enzymes to initiate polymerization is an emerging area. tudelft.nlnih.gov Laccases and peroxidases can generate initiating radicals under mild conditions in aqueous media, offering a green alternative to conventional thermal initiators. tudelft.nlnih.gov

Water-based Systems: Exploring emulsion or suspension polymerization in water would eliminate the need for volatile organic solvents, significantly reducing the environmental impact of the process. acs.org

These unexplored avenues represent a significant opportunity to develop both novel materials and sustainable processes based on the this compound monomer.

Q & A

Q. What are the standard synthetic routes for 4-chloro-2-fluorostyrene, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and elimination steps, starting from substituted benzene derivatives. For example, chlorination and fluorination of styrene precursors under controlled conditions (e.g., using N-chlorosuccinimide or SOCl₂ for chlorination and KF/18-crown-6 for fluorination). Reaction parameters such as temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection significantly impact yield and purity . Analytical techniques like TLC and GC-MS are critical for monitoring reaction progress .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm aromatic proton environments. For example, deshielding effects from the chlorine and fluorine atoms produce distinct splitting patterns in the aromatic region .
  • IR Spectroscopy : Stretching frequencies for C-Cl (~550–600 cm1^{-1}) and C-F (~1100–1250 cm1^{-1}) bonds validate functional groups.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 172.56) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Store in airtight containers at RT, away from moisture and oxidizing agents.
  • Waste disposal must follow hazardous chemical protocols, including neutralization and professional waste management .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density-functional theory (DFT) calculations model electronic effects, such as the electron-withdrawing nature of Cl and F substituents, which activate the styrene moiety for Heck or Suzuki-Miyaura couplings. Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts regioselectivity in electrophilic attacks .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Multi-technique validation : Combine 19^19F NMR (to confirm fluorine environment) with X-ray crystallography (for absolute configuration).
  • Isotopic labeling : Use 2^2H or 13^13C-labeled precursors to clarify ambiguous peaks in complex mixtures .

Q. How do steric and electronic effects of substituents influence polymerization kinetics?

Kinetic studies via dilatometry or DSC show that Cl and F substituents reduce polymerization rates due to steric hindrance and decreased monomer mobility. Activation energy (EaE_a) can be calculated using Arrhenius plots under varied temperatures (e.g., 50–90°C) .

Q. What environmental impacts arise from this compound degradation, and how are they mitigated?

  • Photodegradation studies : UV-Vis spectroscopy tracks byproduct formation (e.g., chlorinated phenols) under simulated sunlight.
  • Bioremediation : Screening microbial consortia (e.g., Pseudomonas spp.) for dehalogenase activity reduces toxic intermediates .

Methodological Tables

Q. Table 1: Optimized Reaction Conditions for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes ~85%
SolventDMFEnhances solubility
CatalystPd(OAc)₂Reduces side reactions

Q. Table 2: Key Spectroscopic Peaks

TechniqueKey SignalsInterpretation
1^1H NMRδ 7.2–7.5 (m, 3H)Aromatic protons
19^19F NMRδ -110 to -120 ppmFluorine environment
IR1150 cm1^{-1}C-F stretching

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-fluorostyrene
Reactant of Route 2
4-Chloro-2-fluorostyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.